3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid
CAS No.: 1291584-22-9
Cat. No.: VC3395923
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291584-22-9 |
|---|---|
| Molecular Formula | C12H11N3O2 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 3-[(pyrimidin-4-ylamino)methyl]benzoic acid |
| Standard InChI | InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) |
| Standard InChI Key | XXVFPCCFROXGCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 |
Introduction
Physical and Chemical Characteristics
Chemical Properties
The chemical reactivity of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can be inferred from its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation. The secondary amine linking group can potentially undergo N-substitution reactions. The pyrimidine ring, being an electron-deficient heterocycle, may be susceptible to nucleophilic substitution reactions. These chemical properties suggest potential for further derivatization in medicinal chemistry applications.
Synthesis and Production
Manufacturing Methods
-
A guanidine-forming reaction between an appropriate aminobenzoic acid derivative and cyanamide under acidic conditions
-
A subsequent cyclization reaction with a suitable enone intermediate
A potential synthetic approach for 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid might involve a reductive amination between 3-formylbenzoic acid and a 4-aminopyrimidine derivative, though this would require experimental validation.
| Pack Size | Manufacturer | Storage Condition |
|---|---|---|
| 100mg | Enamine Ltd. | Room temperature |
| 250mg | Enamine Ltd. | Room temperature |
| 500mg | Enamine Ltd. | Room temperature |
| 1g | Enamine Ltd. | Room temperature |
| 2.5g | Enamine Ltd. | Room temperature |
| 5g | Enamine Ltd. | Room temperature |
| 10g | Enamine Ltd. | Room temperature |
Structural Analysis and Molecular Features
Structural Comparison with Similar Compounds
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid shares structural similarities with several compounds that have demonstrated biological activity, particularly in kinase inhibition. The key structural differences lie in:
-
The positioning of the amino linkage - in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid, the amino group is attached to a methylene bridge between the benzoic acid and pyrimidine rings, whereas in compounds like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the amino group directly connects the aromatic rings .
-
The substitution pattern on the benzoic acid ring - the meta-substitution in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid differs from the ortho-methyl/meta-amino arrangement in some related compounds .
-
The presence of additional heterocycles - some related compounds incorporate more complex heterocyclic systems like thieno[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine instead of the simpler pyrimidine ring.
These structural differences may significantly impact binding affinity, selectivity, and pharmacokinetic properties.
Applications and Research Significance
Research Applications
The primary research applications of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid may include:
-
Synthetic intermediate - its functional groups allow for further derivatization, potentially serving as a building block for more complex bioactive molecules.
-
Pharmacophore studies - the compound may be useful in structure-activity relationship studies to determine the essential structural features required for biological activity.
-
Medicinal chemistry - as part of screening libraries for discovery of novel bioactive compounds, particularly those targeting kinases or other enzymes with nucleotide-binding domains.
-
Chemical biology tools - depending on its binding properties, derivatives incorporating reporter groups could potentially be developed for target identification or visualization in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume